molecular formula C10H15N3O2S2 B11780575 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11780575
M. Wt: 273.4 g/mol
InChI Key: ODGMATVODFRPLT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with tert-butyl and methylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The tert-butyl and methylsulfonyl groups are then introduced via substitution reactions under controlled conditions. Specific reagents and catalysts, such as tert-butyl chloride and methylsulfonyl chloride, are often used in the presence of bases like triethylamine to facilitate these substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-c]pyrazole core.

    Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the thieno[2,3-c]pyrazole core can lead to partially or fully hydrogenated products.

Scientific Research Applications

4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazole
  • 4-(tert-Butyl)-5-(methylsulfonyl)-1H-pyrazole
  • 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thiophene

Uniqueness

4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both tert-butyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15N3O2S2

Molecular Weight

273.4 g/mol

IUPAC Name

4-tert-butyl-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C10H15N3O2S2/c1-10(2,3)6-5-7(11)12-13-8(5)16-9(6)17(4,14)15/h1-4H3,(H3,11,12,13)

InChI Key

ODGMATVODFRPLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC2=NNC(=C12)N)S(=O)(=O)C

Origin of Product

United States

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